
Methyl N-(4-methylpyridin-3-yl)carbamate
Overview
Description
Methyl N-(4-methylpyridin-3-yl)carbamate is an organic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . It is a derivative of pyridine and carbamate, characterized by the presence of a methyl group attached to the nitrogen atom of the carbamate and the 4-methylpyridin-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl N-(4-methylpyridin-3-yl)carbamate involves the reaction of 4-methylpyridine-3-amine with dimethyl carbonate in the presence of potassium t-butoxide. The reaction is typically carried out at a temperature of 10-15°C and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Hydrogenation of the Pyridine Ring
Methyl N-(4-methylpyridin-3-yl)carbamate undergoes catalytic hydrogenation under non-traditional conditions using samarium iodide (SmI₂) and water as a hydrogen source. This reaction reduces the pyridine ring to a piperidine derivative, yielding cis-(4-methylpiperidin-3-yl)methyl carbamate , a key intermediate in pharmaceutical synthesis .
Reaction Conditions :
- Reagents : SmI₂ (6–6.2 equiv), purified water
- Solvent : Tetrahydrofuran (THF)
- Temperature : 20–25°C
- Time : 1–2 hours
Key Observations :
- The reaction proceeds via radical intermediates generated by SmI₂.
- The product is isolated after acid quenching (2 M HCl), extraction with ethyl acetate, and pH adjustment (>12 with NaOH) .
Directed Ortho Metalation and Functionalization
The carbamate group directs lithiation at the ortho position of the pyridine ring. For example, treatment with n-butyllithium (n-BuLi) and *N,N,N',N'-*tetramethylethylenediamine (TMEDA) enables functionalization at the C4 position of the pyridine ring .
Reaction Pathway :
- Lithiation :
- Reagents : n-BuLi (2.5 M in hexanes), TMEDA
- Conditions : –78°C in THF
- Electrophilic Quenching :
Example :
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
Lithiation | n-BuLi, TMEDA, THF, –78°C | Lithiated intermediate | — |
CO₂ Quenching | CO₂ gas, –78°C → rt | 5-(Methoxycarbonyl)amino-4-methylpicolinic acid | 69% (analogous system) |
Hydrolysis of the Carbamate Group
The carbamate moiety is hydrolyzed under acidic or basic conditions to regenerate the parent amine, 3-amino-4-methylpyridine .
Conditions :
- Acidic Hydrolysis : HCl (concentrated), reflux in dioxane .
- Basic Hydrolysis : NaOH (2 M), aqueous ethanol, 40–45°C .
Mechanism :
- Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
- Basic conditions deprotonate water, generating hydroxide ions for nucleophilic cleavage.
Participation in Multi-Step Syntheses
This compound serves as a precursor in the synthesis of pharmaceuticals like tofacitinib and imatinib . Key steps include:
- Reductive Amination : Reaction with ketones (e.g., 1-benzyl-4-methyl-3-ketopiperidine) and NaBH(OAc)₃ to form piperidine derivatives .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids in the presence of Pd catalysts .
Example :
Reaction | Reagents/Conditions | Product | Yield |
---|---|---|---|
Reductive Amination | NaBH(OAc)₃, glacial acetic acid, 0°C | (3R,4R)-1-Benzyl-4-methyl-3-methylaminopiperidine | 83–85% |
Stability and Compatibility
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives incorporating the pyridine moiety have shown significant inhibitory effects against various human cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancers. The presence of nitrogen-containing structures, such as piperidine and pyridine rings, has been linked to enhanced anti-proliferative activity .
Key Findings:
- Compounds with specific substitutions on the pyridine ring exhibited IC50 values less than 20 μM against cancer cell lines.
- The introduction of methyl groups at strategic positions significantly increased the compounds' efficacy.
Herbicidal Properties
Methyl N-(4-methylpyridin-3-yl)carbamate derivatives have also been evaluated for their herbicidal activities. Research indicates that certain analogs demonstrate effective control over weed species while minimizing phytotoxicity to crops like rice. The mechanism of action is believed to involve the inhibition of cytochrome P450-dependent enzymes critical for plant growth .
Herbicidal Efficacy:
- Structural modifications of the compound led to improved selectivity and efficacy against specific weed species.
- Some derivatives showed promising results in field trials, indicating their potential as new herbicides in agricultural practices.
Synthesis and Evaluation of Derivatives
A study published in Pesticide Science documented the synthesis of various aryl(4-substituted pyridin-3-yl)methyl carbamates and assessed their herbicidal activities. The research found that specific combinations of substituents on the pyridine ring significantly influenced herbicidal effectiveness without harming rice plants .
Anticancer Compound Development
In another case, researchers synthesized a series of carbamate derivatives based on this compound and tested them against cancer cell lines using the MTT assay. The results demonstrated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in HepG2 cells, showcasing their potential as anticancer agents .
Mechanism of Action
The mechanism of action of methyl N-(4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3-pyridyl)carbamate
- Methyl N-(4-pyridyl)carbamate
- Ethyl N-(4-methylpyridin-3-yl)carbamate
Uniqueness
Methyl N-(4-methylpyridin-3-yl)carbamate is unique due to the presence of the 4-methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in different pharmacological and chemical properties compared to its analogs .
Biological Activity
Methyl N-(4-methylpyridin-3-yl)carbamate is an organic compound with significant biological activity, primarily attributed to its structural features, including the pyridine moiety. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 166.18 g/mol
The compound features a carbamate functional group attached to a 4-methylpyridine ring, enhancing its solubility and reactivity in biological systems. Its synthesis can be achieved through various methods, including the reaction of 4-methylpyridine with methyl chloroformate.
The biological activity of this compound is primarily due to its ability to interact with specific enzymes and proteins. It acts as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. This inhibition can significantly impact various biochemical pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition Studies
Research has shown that this compound exhibits inhibitory effects on several enzymes:
- Fatty Acid Amide Hydrolase (FAAH) : It has been noted for its potential in modulating FAAH activity, which is crucial in regulating endocannabinoid levels in the body. Compounds with similar structures have been reported to possess IC values ranging from 4 μM to 7.3 μM for FAAH inhibition .
- Butyrylcholinesterase (BuChE) : Some derivatives have shown moderate inhibition of BuChE, which is relevant for neurological disorders .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies
- Neuroprotective Activity : A study demonstrated that carbamate derivatives similar to this compound exhibited neuroprotective effects by upregulating anti-apoptotic proteins like Bcl-2 in human iPSC-derived neurons. This suggests potential applications in treating neurodegenerative diseases .
- Enzyme Interaction Studies : Molecular docking simulations indicated that this compound binds effectively to specific protein targets involved in disease pathways. Experimental validation is ongoing to confirm these interactions.
- Agricultural Applications : The compound has been evaluated for herbicidal activity against various weeds, indicating its potential use in agrochemicals .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl N-(4-methylpyridin-3-yl)carbamate, and how can reaction parameters be optimized?
- Methodology : The synthesis typically involves coupling a pyridine derivative with a carbamate precursor. For example, nucleophilic substitution or condensation reactions between 4-methylpyridin-3-amine and methyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous THF) are common. Optimization includes controlling stoichiometry, temperature (e.g., 0–25°C), and solvent polarity to minimize side reactions. Evidence from similar carbamate syntheses (e.g., phenyl carbamates) highlights the importance of protecting groups and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the carbamate moiety (e.g., carbonyl resonance at ~155 ppm) and pyridine ring protons (e.g., aromatic signals between 7–8 ppm). Coupling constants can validate substituent positions .
- IR : Stretching frequencies for C=O (~1700 cm) and N-H (~3300 cm) confirm functional groups.
- HPLC/MS : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity, while high-resolution mass spectrometry verifies molecular weight .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodology : Stability studies under varying pH, temperature, and light exposure are essential. For instance, storing the compound in amber vials at -20°C in anhydrous DMSO or ethanol prevents hydrolysis. Accelerated degradation studies (e.g., 40°C/75% humidity) coupled with HPLC monitoring can identify decomposition products .
Advanced Research Questions
Q. What computational strategies can predict the reactivity or intermolecular interactions of this compound in biological systems?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals, to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins, while Molecular Dynamics (MD) simulations evaluate stability in aqueous or lipid environments .
Q. How can crystallographic data discrepancies be resolved during structural determination of this compound derivatives?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to iteratively adjust parameters like thermal displacement factors and occupancy. Twinning or disorder in crystals may require alternative space group assignments or constraints. Cross-validation with spectroscopic data (e.g., comparing predicted vs. observed bond lengths) resolves ambiguities .
Q. What mechanistic insights explain the regioselectivity observed in derivatization reactions of this compound?
- Methodology : Kinetic studies (e.g., varying reaction time/temperature) and isotopic labeling (e.g., N) track intermediate formation. For electrophilic substitutions on the pyridine ring, steric and electronic effects (e.g., methyl group directing) are analyzed via Hammett plots or computational electrostatic potential maps .
Q. Data Analysis & Troubleshooting
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodology : Re-evaluate solvent purity and compound hydration state. Use Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. Co-solvency systems (e.g., DMSO/water mixtures) or surfactants (e.g., Tween-80) may enhance solubility for biological assays .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodology : Scale-up requires precise control of mixing efficiency (e.g., using microreactors) and in-line monitoring (e.g., FTIR or Raman spectroscopy). Fractional crystallization or flash chromatography (e.g., silica gel, ethyl acetate/hexane) isolates the pure product. Process Analytical Technology (PAT) tools optimize real-time adjustments .
Properties
IUPAC Name |
methyl N-(4-methylpyridin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEFYIXMXZZAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470362 | |
Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694495-63-1 | |
Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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